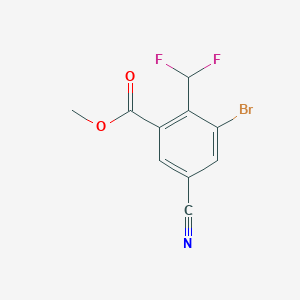

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-2-5(4-14)3-7(11)8(6)9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQBOCHJNMMSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate

[1]

Executive Summary & Chemical Identity

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate is a tri-functionalized benzene derivative serving as a critical "linchpin" intermediate.[1][2] Its structure features three distinct reactive handles—an aryl bromide, a nitrile, and a difluoromethyl group—positioned around a benzoate core.[1][2] This unique substitution pattern makes it an ideal precursor for constructing complex pharmacophores, including HIF-2

The compound is chemically related to the known precursor Methyl 3-bromo-5-cyano-2-methylbenzoate (CAS 1806061-00-6) and the downstream homolog Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7).[2]

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate |

| Molecular Formula | C |

| Molecular Weight | 290.06 g/mol |

| Core Scaffold | Polysubstituted Benzene |

| Key Functional Groups | Aryl Bromide (C-3), Nitrile (C-5), Difluoromethyl (C-2), Methyl Ester (C-1) |

| Predicted CAS | Not widely indexed; refer to precursor CAS 1806061-00-6 |

Physicochemical Profile

Note: Data below is derived from structural analogs (e.g., CAS 1806061-00-6) and calculated physicochemical models.

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 65 – 75 °C (Predicted based on methyl analog) |

| Boiling Point | ~340 °C (at 760 mmHg) |

| Density | ~1.65 g/cm³ |

| LogP | 2.8 – 3.2 (Lipophilic) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol |

| Stability | Stable under standard conditions; sensitive to strong bases (ester hydrolysis) |

Synthetic Pathways & Manufacturing

The synthesis of Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate typically proceeds via the functionalization of the C-2 methyl group of the precursor Methyl 3-bromo-5-cyano-2-methylbenzoate .[1][2]

Core Synthesis Workflow

The most robust route involves a radical bromination-fluorination sequence or an oxidation-deoxofluorination pathway.[1][2]

-

Bromination (Regioselective): Electrophilic aromatic substitution or radical bromination to install the bromine at C-3.[1][2]

-

Difluoromethylation: Transformation of the C-2 methyl group into a difluoromethyl group.[1]

Detailed Protocol (Route A: Oxidation-Fluorination)

This route is preferred for high purity and avoids over-fluorination.[1][2]

-

Step 1: Bromination

-

Step 2: Benzylic Oxidation

-

Step 3: Deoxofluorination

Caption: Step-wise synthetic pathway from the commercially available methyl-benzoate precursor to the target difluoromethyl scaffold.

Reactivity & Applications

This compound is a versatile building block (BB) in medicinal chemistry.[1][6] Its orthogonal reactivity allows for sequential functionalization.

Reactivity Map

-

C-3 Aryl Bromide: Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1][2]

-

C-1 Methyl Ester: Can be hydrolyzed to the acid (for amide coupling), reduced to the benzyl alcohol, or converted to a homolog (e.g., phenylacetate via Arndt-Eistert).[1][2]

-

C-5 Nitrile: Precursor to amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).[1][2]

-

C-2 Difluoromethyl: A bioisostere for the methyl group, acting as a hydrogen bond donor and increasing metabolic stability (blocking benzylic oxidation).[1][2]

Critical Application: HIF-2 Inhibitors

The "3-halo-5-cyano" motif is hallmark to Hypoxia-Inducible Factor 2

-

Next-Gen Inhibitors: Creating novel aryl-ether linkages.[1]

-

Homologation: Conversion to Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7), a direct precursor for chain-extended pharmacophores.[2]

Caption: Divergent synthesis map showing the transformation of the core scaffold into high-value drug intermediates.[2]

Handling & Safety (SDS Summary)

Based on hazard profiles of similar brominated benzonitriles.

-

Signal Word: WARNING

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm thickness minimum).[2]

-

Safety goggles with side shields.

-

Work within a certified chemical fume hood.

-

-

Spill Protocol: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1][2]

References

-

BLD Pharm. (2024).[1][2] Product Analysis: Methyl 3-bromo-5-cyano-2-methylbenzoate (CAS 1806061-00-6).[3] Retrieved from

-

Bio-Fount. (2024).[2] Material Safety Data Sheet: Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate (CAS 1807030-68-7). Retrieved from

-

Google Patents. (2024).[2] Compounds that mediate protein degradation and methods of use thereof (US20240317706A1).[1][2] [Describes synthesis of the methyl-benzoate precursor]. Retrieved from

Sources

- 1. 453566-15-9|Methyl 3-bromo-5-cyanobenzoate|BLD Pharm [bldpharm.com]

- 2. 453566-14-8|3-Bromo-5-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1261796-94-4|Methyl 2-bromo-3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 4. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]

- 5. 76006-33-2|3-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 5-(tert-Butoxycarbonylamino-methyl)-2-methyl-benzoic acid | 165950-06-1 | Benchchem [benchchem.com]

Chemical stability of 2-difluoromethyl substituted esters

A Technical Guide to Chemical Kinetics and Drug Design

Executive Summary

The incorporation of a 2-difluoromethyl (

This guide addresses the critical stability profile of 2-difluoromethyl substituted esters . Unlike their non-fluorinated analogs, these compounds exhibit accelerated hydrolytic rates due to strong inductive (

Part 1: The Fluorine Effect – Electronic & Steric Drivers

To manipulate these compounds effectively, one must understand the underlying physical organic chemistry. The stability of 2-difluoromethyl esters is governed by the competition between the inductive withdrawal of the fluorine atoms and the steric bulk of the difluoromethyl group.

1. Inductive Activation (The Instability Driver)

The primary stability concern is the rate of alkaline hydrolysis . The two fluorine atoms on the

-

Mechanism: This withdrawal depletes electron density from the carbonyl carbon, rendering it highly electrophilic.

-

Consequence: The energy barrier for nucleophilic attack (by water or hydroxide) is lowered, stabilizing the tetrahedral intermediate and significantly accelerating ester cleavage compared to non-fluorinated parent compounds.

2. The Lipophilic Hydrogen Bond Donor (The Utility Driver)

Unlike the trifluoromethyl (

-

Bioisosterism: It can function as a weak hydrogen bond donor, improving binding affinity to receptor pockets that typically accommodate

groups, but with improved membrane permeability.

Part 2: Hydrolytic Stability Profile

The following data summarizes the relative hydrolytic instability observed in

Table 1: Relative Hydrolysis Rates of

| Substituent (R) | Structure ( | Relative Rate ( | Half-Life ( | Electronic Effect |

| Hydrogen | 1.0 | Baseline (Hours/Days) | Reference | |

| Methyl | 0.8 | Increased (Steric hindrance) | ||

| Monofluoromethyl | ~8.0 - 10.0 | Decreased significantly | ||

| Difluoromethyl | ~30.0 - 50.0 | Rapid Degradation | Strong | |

| Trifluoromethyl | >100.0 | Extremely Labile | Very Strong |

Note: Values are approximate generalizations derived from linear free energy relationships (Taft equation).

Mechanism of Accelerated Hydrolysis

The diagram below illustrates why the 2-difluoromethyl group accelerates hydrolysis. The electron-poor

Figure 1: Kinetic pathway of base-mediated hydrolysis for

Part 3: Metabolic Stability & Synthetic Challenges[2][3]

While chemical hydrolysis is a liability, metabolic stability is often the goal.

-

Metabolic Blocking: If the ester is a prodrug, the rapid chemical hydrolysis might be acceptable (or desired). However, if the molecule is designed to be a stable ester drug (rare), the

group protects the -

Defluorination Risks: Under strongly basic conditions used in synthesis (e.g., NaH, KOtBu), 2-difluoromethyl esters can undergo defluorination . The

-proton is acidic. Deprotonation forms an enolate which can eliminate a fluoride ion (E1cB-like mechanism) if a leaving group is present or if the conditions are harsh, leading to decomposition.

Part 4: Experimental Protocols

To validate the stability of your specific 2-difluoromethyl ester, use the following self-validating protocol.

Protocol A: pH-Rate Profile Determination (Chemical Stability)

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal Standard (e.g., Benzophenone, non-hydrolyzable)

Workflow:

-

Stock Preparation: Dissolve the test compound (10 mM) in acetonitrile.

-

Initiation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) Phosphate Buffer. Final conc: 100 µM.

-

Incubation: Incubate in a thermomixer at 37°C.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 50 µL of cold acetonitrile (containing Internal Standard) to stop the reaction (precipitates enzymes if present, or simply dilutes/cools for chemical assay).

-

Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent ester and appearance of the acid metabolite.

Calculation:

Plot

Protocol B: Plasma Stability Assay (Enzymatic + Chemical)

Objective: Distinguish between chemical instability and enzymatic metabolism.

Workflow Visualization:

Figure 2: Standard operating procedure for assessing metabolic vs. chemical stability.

Part 5: Strategic Applications in Drug Design

When should you use a 2-difluoromethyl ester?

-

The Prodrug Strategy: If you need rapid release of a difluoromethyl-substituted acid (e.g., a bioisostere of a phosphate group), the 2-difluoromethyl ester is an excellent choice. The "instability" becomes a "rapid release mechanism."

-

The Bioisostere Strategy: If the ester is the final drug, avoid 2-difluoromethyl substitution unless the steric bulk of the R group is massive enough to retard hydrolysis. Instead, consider moving the

group to the

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4). (Discusses lipophilicity/stability trade-offs of

). Link

Sources

Methodological & Application

Application Note & Protocol Guide: Optimizing the Esterification of 3-bromo-5-cyano-2-(difluoromethyl)benzoic acid

Introduction: The Challenge of a Multifunctional Substrate

3-bromo-5-cyano-2-(difluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid, representing a class of building blocks crucial in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a halogen, a nitrile, and a difluoromethyl group—imparts unique electronic properties and potential biological activities to its derivatives. The esterification of this acid is a key transformation, often required to modulate lipophilicity, improve formulation properties, or serve as a handle for further synthetic manipulations.

However, the esterification of this particular substrate is far from trivial. The molecule presents a combination of steric and electronic challenges:

-

Steric Hindrance: The ortho-(difluoromethyl) and bromo groups flank the carboxylic acid, physically impeding the approach of an alcohol nucleophile.

-

Electronic Deactivation: The electron-withdrawing nature of the cyano (-CN) and difluoromethyl (-CF₂H) groups reduces the nucleophilicity of the carboxylate anion and deactivates the carbonyl carbon towards nucleophilic attack.

This guide provides a comprehensive overview of robust methods for the esterification of this challenging substrate. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to select and optimize the ideal protocol for their specific needs, from small-scale screening to large-scale synthesis.

Foundational Strategies for Esterification

Three primary strategies are evaluated, each with distinct advantages and mechanistic underpinnings suitable for overcoming the inherent difficulties of the target substrate.

Method A: Enhanced Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, cost-effective method involving direct acid catalysis.[1][2] For a deactivated and hindered substrate, standard conditions are often insufficient. Success hinges on aggressively shifting the reaction equilibrium towards the product.[3][4] The mechanism involves protonation of the carbonyl oxygen to dramatically increase the electrophilicity of the carbonyl carbon, allowing attack by the alcohol.[5][6][7]

Diagram 1: Fischer Esterification Mechanism

Caption: Key mechanistic steps in the acid-catalyzed Fischer esterification.

Method B: Carbodiimide-Mediated Coupling (Steglich Esterification)

The Steglich esterification is a powerful, mild method ideal for substrates that are sensitive to heat or strong acids.[8][9][10] It utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[11][12] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8] For sterically hindered esters, the addition of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial as it forms an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[8][10][13]

Method C: Derivatization with Diazomethane (for Methyl Esters)

For the specific synthesis of methyl esters on a small scale, diazomethane (CH₂N₂) offers an exceptionally clean and high-yielding pathway.[14][15] The reaction is typically quantitative and proceeds rapidly at room temperature. The mechanism involves protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, an outstanding electrophile.[16][17] The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas.[16][18]

Safety Precaution: Diazomethane is toxic, carcinogenic, and highly explosive.[14][15][16] It must be handled in solution with specialized, flame-polished glassware behind a blast shield. This method is not recommended for large-scale synthesis but is unparalleled for preparing analytical standards or for small-scale derivatization.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Enhanced Fischer-Speier Esterification (Methyl Ester)

-

Rationale: This protocol uses a large excess of methanol to act as both reactant and solvent, driving the equilibrium forward.[3] Concentrated sulfuric acid serves as a powerful catalyst and a dehydrating agent.[19][20] Refluxing provides the necessary activation energy to overcome the substrate's steric and electronic barriers.

-

Materials:

-

3-bromo-5-cyano-2-(difluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-bromo-5-cyano-2-(difluoromethyl)benzoic acid (e.g., 1.0 g, 1.0 equiv).

-

Add 30 mL of anhydrous methanol. Stir to dissolve as much of the solid as possible.

-

Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL).

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).

-

Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by silica gel column chromatography if necessary.

-

Protocol 3.2: Steglich Esterification (General Alcohol)

-

Rationale: This protocol is designed for versatility with various alcohols and operates under mild, neutral conditions, making it suitable for complex or sensitive molecules.[9][12] DIC is chosen as it is a liquid, simplifying handling, and its urea byproduct (N,N'-diisopropylurea) is more soluble in common organic solvents than DCU, sometimes aiding purification.[11] DMAP is included as an essential catalyst for this hindered system.[13]

Diagram 2: Steglich Esterification Laboratory Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 14. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 20. personal.tcu.edu [personal.tcu.edu]

Application Note: Scalable Manufacturing of Fluorinated Benzonitriles

Executive Summary

Fluorinated benzonitriles are critical pharmacophores in modern drug discovery, serving as precursors to benzylamines, benzoic acids, and heterocycles (e.g., in the synthesis of Baloxavir marboxil and Enzalutamide). The simultaneous presence of the electron-withdrawing nitrile group and the metabolically stable fluorine atom creates unique synthetic challenges.

While traditional laboratory methods (Sandmeyer, Rosenmund-von Braun) exist, they often fail at scale due to stoichiometric copper waste, high temperatures (

This guide outlines three scalable, field-proven protocols for synthesizing fluorinated benzonitriles from fluorinated aryl halides. We prioritize methods that utilize Green Chemistry principles (non-toxic cyanide sources), Heterogeneous Catalysis (recyclability), and Continuous Flow (safety).

Strategic Route Selection

Successful scale-up depends on matching the substrate's electronic properties to the correct methodology.

Decision Matrix: Substrate vs. Methodology

Figure 1: Strategic decision tree for selecting the optimal cyanation route based on substrate electronics and safety constraints.

Detailed Protocols

Protocol A: The "Green" Route – Non-Toxic Cyanation

Target: Unactivated Fluorinated Aryl Bromides/Chlorides.

Concept: Utilizing Potassium Ferrocyanide (

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)

-

Catalyst:

(1-2 mol%) or Ni-precatalysts for chlorides. -

Ligand: CM-Phos (for chlorides) or

(for bromides). -

Reagent:

(0.25 equiv - note: provides 6 CN groups, but 0.5 equiv usually used to drive completion). -

Base:

(1.0 equiv). -

Solvent: DMAc/Water (10:1 ratio) – Water is critical for dissolving the ferrocyanide.

Step-by-Step Methodology

-

Charge: To a nitrogen-purged reactor, add the aryl halide,

, and finely ground -

Catalyst Addition: Add

and Ligand. -

Solvent: Add degassed DMAc and Water. (The biphasic nature requires vigorous stirring).

-

Reaction: Heat to

for 12–16 hours. -

Workup (Critical):

-

Cool to room temperature.[4]

-

Dilute with Ethyl Acetate.

-

Filter the solid residue (contains Fe salts).

-

Wash organic layer with

HCl (to remove basic impurities) then Brine.

-

-

Purification: Crystallization from Heptane/IPA is preferred for fluorinated benzonitriles over distillation to avoid thermal hazards.

Validation Check:

-

Success: Conversion >98% by HPLC.

-

Failure Mode: If reaction stalls, check stirring rate (mass transfer limitation) or increase water content slightly to solubilize the ferrocyanide.

Protocol B: The "Industrial" Route – Heterogeneous Pd/C

Target: Large-scale manufacturing (>1kg) of Fluorinated Aryl Bromides. Concept: Using Pd/C allows for catalyst filtration and recycling, significantly lowering Cost of Goods (COGS). Based on Eli Lilly's optimized conditions [1].

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Catalyst: 10% Pd/C (2 mol% Pd loading).

-

Reagent:

(0.6 equiv). -

Additive: Zinc Formate Dihydrate (

) (0.1 equiv) – Crucial for reactivating Pd(II) to Pd(0). -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).

-

Solvent: DMAC.

Step-by-Step Methodology

-

Inertion: Charge reactor with Pd/C,

, Zinc Formate, and dppf. Cycle Vacuum/Nitrogen 3 times. -

Solvation: Add DMAC and the fluorinated substrate.

-

Reaction: Heat to

.-

Why Zinc Formate? Cyanide ions can oxidize Pd(0) to inactive Pd(II) species. Zinc formate acts as a reducing agent in situ, regenerating the active Pd(0) species and extending catalyst life.

-

-

Filtration: Hot filtration (

) through Celite to remove Pd/C and Zinc salts. -

Scavenging: Treat filtrate with Thiourea or specific metal scavengers (e.g., SiliaMetS) if residual Pd is >10ppm.

Protocol C: The "Safety" Route – Continuous Flow

Target: Highly reactive substrates or strict safety environments. Concept: Containment of hazardous cyanides in a packed-bed reactor.

Flow Setup Diagram

Figure 2: Continuous flow setup for handling volatile cyanide sources (TMSCN) safely.

Methodology

-

Feed A: Aryl halide +

in Toluene/Acetonitrile. -

Feed B: TMSCN (Trimethylsilyl cyanide) +

. -

Conditions: Pump through a stainless steel coil heated to

. -

Safety: The reactor output is immediately directed into a quench vessel containing bleach (Sodium Hypochlorite) to destroy unreacted cyanide before manual handling.

Quantitative Comparison of Cyanide Sources

| Feature | Zn(CN)₂ (Solid) | K₄[Fe(CN)₆] (Solid) | TMSCN (Liquid) | NaCN (Solid) |

| Toxicity | High | Low (Non-toxic) | High (Volatile) | Extreme |

| Atom Economy | Good (2 CN/Zn) | Poor (Use 0.5 equiv) | Moderate | Excellent |

| Solubility | Low (Slurry) | Low (Requires Water) | High (Organic) | Low (Polar only) |

| Scalability | Excellent (Standard) | Excellent (Green) | Good (Flow) | Poor (Safety) |

| Cost | Moderate | Low | High | Very Low |

Safety Protocol: Oxidative Destruction of Cyanide Waste

Mandatory for all protocols. Never acidify cyanide waste streams (generates HCN gas).

Mechanism:

Procedure:

-

Collect all aqueous waste and reaction residues in a dedicated drum.

-

Adjust pH to >10 using NaOH (Critical: Chlorination at low pH generates toxic Cyanogen Chloride).

-

Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while stirring.

-

Monitor temperature (exothermic).

-

Test for residual cyanide using starch-iodide paper (turns blue in presence of excess oxidant, indicating CN is destroyed) or specific CN test strips.

References

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[15] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.[2] Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for Coupling Reactions. Chemical Communications.[13] Link

-

Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[2] The Journal of Organic Chemistry.[2] Link

-

Bédard, A.-C., et al. (2018). Reconfigurable system for automated optimization of diverse chemical reactions (Flow Chemistry). Science. Link

-

U.S. Environmental Protection Agency. Treatment of Cyanide Heap Leaches and Tailings. (Standard protocol for oxidative chlorination). Link

Sources

- 1. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Application Note: Chemoselective SNAr Functionalization of 3-Bromo-5-Cyano-2-(Difluoromethyl) Scaffolds

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized heteroaromatic scaffolds. It addresses the specific chemoselectivity challenges posed by the 3-bromo-5-cyano-2-(difluoromethyl) motif during Nucleophilic Aromatic Substitution (SNAr).

Executive Summary & Chemical Logic

The 3-bromo-5-cyano-2-(difluoromethyl) scaffold represents a "privileged structure" in modern drug discovery (e.g., PROTACs, kinase inhibitors). It combines three distinct functionalities:

-

-CHF₂ (Difluoromethyl): A lipophilic hydrogen bond donor and bioisostere for hydroxyl/thiol groups, crucial for metabolic stability.

-

-CN (Cyano): A strong electron-withdrawing group (EWG) that activates the ring for SNAr and directs regioselectivity.

-

-Br (Bromo): A synthetic handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which must remain intact during the initial SNAr step.

The Challenge: Performing SNAr on this scaffold requires balancing activation (driven by -CN and the heterocycle) against stability . The -CHF₂ group is sensitive to strong bases (leading to deprotonation/elimination), and the -Br bond can be labile under harsh conditions or competing metal-catalyzed pathways.

This guide details protocols to selectively displace a leaving group (LG = F, Cl, NO₂) located at the 4- or 6-position while preserving the core triad.

Mechanistic Insight & Regiochemistry

Activation Hierarchy

Successful SNAr requires a Leaving Group (LG) positioned ortho or para to an EWG.[1] In this scaffold, the -CN (C5) and the Pyridine Nitrogen (if applicable) act as the primary activators.

-

Substrate Scope: This protocol applies to scaffolds where a reactive LG (F > Cl >> Br) is present at C4 or C6 .

-

Note on C3-Bromo: The bromine at C3 is meta to the activating Nitrogen and meta to the Cyano group. Consequently, it is deactivated toward SNAr, ensuring high chemoselectivity for the displacement of C4/C6 halides.

The "CHF₂ Liability"

The proton on the difluoromethyl group (Ar-CF₂H ) has a pKa of ~22-26.

-

Risk: Use of strong bases (e.g., NaH, LiHMDS, tBuOK) can deprotonate this position, leading to difluorocarbene formation or self-condensation.

-

Solution: This protocol utilizes "soft" bases (carbonates, tertiary amines) or controlled stoichiometry to prevent CHF₂ degradation.

Visualizing the Pathway

The following diagram illustrates the chemoselectivity logic and the resonance stabilization of the Meisenheimer intermediate.

Figure 1: Reaction pathway showing the selective SNAr route (solid lines) versus avoided side reactions (dotted lines).

Experimental Protocols

Protocol A: Amine Nucleophiles (Standard Conditions)

Applicability: Primary and secondary amines (morpholine, piperazine, anilines). Key Feature: Base-free or mild base conditions to protect the -CHF₂ group.

Materials:

-

Substrate: 4-fluoro-3-bromo-5-cyano-2-(difluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) [Optional if amine is nucleophilic enough]

-

Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a dried reaction vial with the Substrate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

-

Addition: Add DIPEA (1.5 equiv) followed by the Amine nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

-

Reaction: Stir at RT. Monitor via LC-MS.

-

Optimization: If conversion is <50% after 2 hours, heat to 40°C. Avoid exceeding 80°C to prevent bromine displacement or nitrile hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Oxygen/Sulfur Nucleophiles (Base-Sensitive)

Applicability: Alcohols, Phenols, Thiols. Key Feature: Use of Carbonate bases instead of Hydrides to prevent CHF₂ deprotonation.

Materials:

-

Substrate (1.0 equiv)

-

Nucleophile: Alcohol/Phenol (1.2 equiv)

-

Base: Cs₂CO₃ (Cesium Carbonate) (1.5 – 2.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

-

Setup: In a vial, suspend Cs₂CO₃ (1.5 equiv) in anhydrous DMF.

-

Activation: Add the Alcohol/Phenol (1.2 equiv) and stir for 15 mins at RT to generate the alkoxide/phenoxide in situ.

-

Addition: Add the Substrate (1.0 equiv) as a solution in DMF.

-

Reaction: Heat to 50–60°C.

-

Critical Check: Monitor the appearance of the "de-fluorinated" byproduct (loss of CHF₂) by LC-MS (M-50 mass shift usually indicates carbene pathways). If observed, lower temp to RT and switch solvent to THF.

-

-

Quench: Pour into ice-water (precipitate often forms). Filter or extract with EtOAc.

Quantitative Data & Optimization Table

The following data summarizes reaction screening for the substrate 4-fluoro-3-bromo-5-cyano-2-(difluoromethyl)pyridine .

| Nucleophile (Type) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |

| Morpholine (2° Amine) | DIPEA | MeCN | 25 | 2 | 94% | Excellent chemoselectivity. |

| Aniline (Weak Amine) | K₂CO₃ | DMSO | 60 | 4 | 88% | Heating required for weaker Nu. |

| Benzyl Alcohol (1° Alcohol) | NaH | THF | 0 -> 25 | 1 | 35% | FAIL. Significant decomposition of CHF₂. |

| Benzyl Alcohol (1° Alcohol) | Cs₂CO₃ | DMF | 50 | 6 | 91% | Optimal for O-nucleophiles. |

| Thiophenol (Thiol) | K₂CO₃ | MeCN | 25 | 1 | 96% | Very fast; thiols are soft/strong Nu. |

Troubleshooting & Critical Parameters

Common Failure Modes

-

Loss of CHF₂ Group:

-

Hydrolysis of Nitrile (-CN):

-

Bromine Displacement:

Decision Tree for Conditions

Figure 2: Decision logic for selecting reaction conditions based on nucleophile type.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]

-

Pritchard, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Revolutionizing the Synthesis of Polysubstituted Benzoates: A Guide to Microwave-Assisted Methodologies

For Immediate Application in Research and Development

The synthesis of polysubstituted benzoates, core scaffolds in numerous pharmaceuticals and functional materials, has traditionally been hampered by long reaction times, harsh conditions, and the formation of undesirable byproducts. This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging this powerful technology for accelerated, efficient, and cleaner chemical transformations.[1][2][3][4]

The Microwave Advantage: Beyond Thermal Heating

Conventional synthetic methods rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[5] This process is often slow and inefficient, leading to uneven temperature distribution and the potential for localized overheating at the vessel surface.[2]

Microwave synthesis, in contrast, utilizes dielectric heating.[6][7] Polar molecules and ions within the reaction mixture directly couple with the oscillating electric field of the microwaves, leading to rapid and uniform heating throughout the bulk of the solution.[6][7] This fundamental difference in energy transfer offers several key advantages:

-

Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][2][3]

-

Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reaction profiles and higher yields of the desired product.[1][4][8]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, enabling reactions to be performed at temperatures exceeding the solvent's boiling point under sealed-vessel conditions.[9][10]

-

"Green Chemistry" Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[5][6][7]

The mechanism of microwave heating primarily involves two phenomena: dipolar polarization and ionic conduction.[5][6][7][8] In dipolar polarization, polar molecules attempt to align with the rapidly oscillating electric field, generating heat through molecular friction.[6][7] Ionic conduction involves the migration of ions in the electric field, with collisions causing heat generation.[7][8]

Core Applications in Polysubstituted Benzoate Synthesis

Microwave irradiation has proven highly effective in accelerating key carbon-carbon and carbon-heteroatom bond-forming reactions used to synthesize polysubstituted benzoates. Palladium-catalyzed cross-coupling reactions, in particular, benefit significantly from this technology.

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. Microwave assistance dramatically accelerates this reaction, enabling the rapid synthesis of benzoates bearing diverse aryl and heteroaryl substituents.

A notable example involves the coupling of bromo-, iodo-, and triflate-substituted benzoates with aryl boronic acids.[11] Under microwave irradiation, these reactions can be completed in as little as 2-4 minutes in water, a green solvent, often without the need for a ligand.[11] This approach also suppresses side reactions like ester cleavage, which can be problematic under conventional heating.[11]

Microwave-Assisted Heck Coupling

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is another cornerstone of modern organic synthesis. Microwave heating has been shown to dramatically reduce reaction times for Heck couplings, often from hours to minutes.[12][13] For instance, the reaction of iodobenzene with methyl acrylate, a classic Heck transformation, can be completed in under 10 minutes at 160°C with microwave heating, compared to 20 hours at 80°C conventionally.[10] This acceleration is a direct result of the ability to safely exceed the boiling point of the solvent in a sealed microwave vessel.[10]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to implement microwave-assisted synthesis of polysubstituted benzoates. Crucially, all reactions should be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and are extremely dangerous for this type of work. [14][15]

General Workflow for Microwave-Assisted Synthesis

The workflow for a typical microwave-assisted synthesis is straightforward and amenable to rapid optimization.

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Suzuki Coupling of Methyl 4-bromobenzoate

This protocol describes the synthesis of methyl 4-phenylbenzoate via a microwave-assisted Suzuki coupling.

Materials:

-

Methyl 4-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Ethanol/Water (1:1 mixture)

-

10 mL microwave process vial with stir bar

-

Teflon septum and aluminum crimp cap

-

Microwave reactor

Procedure:

-

To a 10 mL microwave process vial, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

-

Add 5 mL of a 1:1 ethanol/water mixture to the vial.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly with a Teflon septum and an aluminum crimp cap.[16]

-

Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters: temperature at 120°C, hold time of 10 minutes, and maximum power of 300 W.

-

After the irradiation is complete, allow the vial to cool to below 50°C before removing it from the reactor.[16]

-

Once cooled, carefully open the vial in a fume hood.

-

Transfer the reaction mixture to a separatory funnel and perform a standard aqueous work-up.

-

Purify the crude product by flash column chromatography or recrystallization to yield methyl 4-phenylbenzoate.

Reaction Optimization and Data

The efficiency of microwave-assisted reactions is highly dependent on parameters such as temperature, solvent, catalyst, and base. The table below summarizes typical conditions and outcomes for the Suzuki coupling of various substituted benzoates.

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 120 | 5 | >95 |

| Ethyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DMF | 140 | 10 | 92 |

| Methyl 3-bromobenzoate | 3-Thienylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | Dioxane/H₂O | 150 | 15 | 88 |

| Methyl 4-(triflyloxy)benzoate | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | Bu₄NOAc | MeCN | 140 | 15 | 85 |

This table is a representative summary. Optimal conditions may vary.

Troubleshooting and Safety Considerations

While MAOS is a powerful technique, it requires careful implementation.

-

Safety First: Always use a dedicated microwave reactor designed for chemical synthesis.[14] Domestic ovens lack the necessary safety features and can lead to explosions.[14] Be aware that reactions can generate significant pressure in sealed vessels.[16]

-

Solvent Choice: The choice of solvent is critical. Polar solvents like DMF, NMP, ethanol, and water absorb microwave energy efficiently and are good choices.[17] Non-polar solvents like hexane and toluene are poor microwave absorbers.[9]

-

Catalyst Deactivation: In some cases, high temperatures can lead to catalyst decomposition. If a reaction is not proceeding as expected, consider using a more thermally stable catalyst or a lower reaction temperature for a slightly longer time.

-

Localized Superheating: In viscous or solvent-free reactions, localized superheating can occur.[14] Ensure adequate stirring to maintain a homogeneous temperature distribution.[14]

-

Reaction Scale-up: Scaling up microwave reactions is not always linear and may require re-optimization of reaction parameters.[1]

The Future of Polysubstituted Benzoate Synthesis

Microwave-assisted synthesis has revolutionized the way chemists approach the synthesis of polysubstituted benzoates.[4] The dramatic reduction in reaction times, coupled with improved yields and cleaner reaction profiles, makes it an indispensable tool in modern drug discovery and materials science.[2][3] As microwave technology continues to evolve, with advancements in continuous-flow reactors and automation, its impact on the rapid synthesis of complex molecular architectures will only continue to grow.[6][9]

Caption: Microwave-accelerated Suzuki-Miyaura catalytic cycle.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

-

Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]

-

The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

-

The impact of microwave synthesis on drug discovery. PubMed. Available from: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

-

Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available from: [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

-

New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. Available from: [Link]

-

Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Available from: [Link]

-

A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Available from: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

-

A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. Available from: [Link]

-

Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Available from: [Link]

-

Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. Available from: [Link]

-

Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available from: [Link]

-

Microwave assisted synthesis – a critical technology overview. Green Chemistry (RSC Publishing). Available from: [Link]

-

Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. PMC. Available from: [Link]

-

Microwave-assisted linear approach toward highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. PubMed. Available from: [Link]

-

MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available from: [Link]

Sources

- 1. epcp.ac.in [epcp.ac.in]

- 2. visitka.narod.ru [visitka.narod.ru]

- 3. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. ijnrd.org [ijnrd.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. data.biotage.co.jp [data.biotage.co.jp]

- 13. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

- 15. Microwave Synthesis [organic-chemistry.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of difluoromethyl groups under basic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethylated compounds. This guide is designed to provide in-depth, practical advice on a critical challenge: the hydrolytic instability of the difluoromethyl (CHF₂ group) under basic conditions. By understanding the underlying mechanisms of degradation, you can design more robust experimental protocols and protect your valuable molecules.

Troubleshooting Guide: Preventing CHF₂ Group Degradation

This section addresses common issues encountered during reactions involving difluoromethylated compounds in the presence of bases.

Question 1: My difluoromethylated compound is decomposing during a base-mediated reaction. What is happening and how can I prevent it?

Answer:

The decomposition of a difluoromethyl group under basic conditions is typically initiated by the deprotonation of the acidic proton on the difluoromethyl carbon. The strong electron-withdrawing effect of the two fluorine atoms makes this proton significantly more acidic than a typical alkyl proton. This deprotonation generates a difluoromethyl carbanion, which can be unstable and lead to decomposition pathways, including the potential for α-elimination to form difluorocarbene, or other rearrangements and reactions depending on the molecular structure.

Furthermore, in aqueous basic conditions, the molecule can undergo hydrolysis. This is particularly problematic when the CHF₂ group is attached to certain heterocyclic systems, such as pyrroles or indoles, which can form intermediates that facilitate the cleavage of the C-F bonds.[1][2]

Core Problem: Acidity of the CHF₂ Proton The primary issue is the acidic nature of the C-H bond in the CHF₂ group, making it susceptible to deprotonation by bases.

Visualizing the Initial Step of Degradation

Caption: Deprotonation of the difluoromethyl group by a base.

Troubleshooting Strategies:

To mitigate decomposition, a multi-faceted approach focusing on reaction conditions is necessary.

1. Choice of Base

The selection of the base is the most critical factor. Strong, nucleophilic bases are more likely to cause deprotonation and subsequent decomposition.

| Base Type | Recommendation | Rationale |

| Strong, Hindered Bases | Use non-nucleophilic, sterically hindered bases. | These bases are effective at deprotonating the desired site (e.g., an alcohol or amine) while being too bulky to easily access the more sterically shielded CHF₂ proton. |

| Weak Inorganic Bases | Consider weaker inorganic bases when applicable. | For reactions where a very strong base is not required, milder options will be less likely to deprotonate the CHF₂ group. |

| Organic Bases | Evaluate organic bases as alternatives to strong inorganic bases. | Some organic bases can provide the necessary basicity without promoting the decomposition of the CHF₂ group. |

Recommended Bases:

-

Lithium hexamethyldisilazide (LiHMDS)[3]

-

Potassium carbonate (K₂CO₃)[4]

-

Cesium carbonate (Cs₂CO₃)[5]

-

Diisopropylethylamine (DIPEA)

2. Reaction Temperature

Lowering the reaction temperature can significantly reduce the rate of decomposition.

-

Protocol: Conduct the reaction at low temperatures, such as -78 °C, especially during the addition of the base.[6] This minimizes the energy available for side reactions and can favor the desired kinetic product over decomposition pathways.

3. Solvent and Moisture Control

Hydrolysis is a key degradation pathway, making the choice of solvent and control of moisture critical.

-

Anhydrous Conditions: Whenever possible, use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using strong bases that are also moisture-sensitive.

-

Aprotic Solvents: Utilize aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene to avoid providing a proton source that can participate in hydrolysis or other side reactions.

4. Substrate-Specific Strategies

The stability of the CHF₂ group can be highly dependent on the molecular scaffold.

-

Electron-Withdrawing Protecting Groups: For sensitive heterocyclic systems like pyrroles, installing an electron-withdrawing group on the heteroatom (e.g., a tosyl or Boc group) can stabilize the ring and reduce the lability of the C-F bonds on an adjacent CHF₂ group.[1] This is because the protecting group reduces the electron density in the ring system, making the formation of intermediates that facilitate hydrolysis less favorable.

Question 2: I am attempting a nucleophilic addition to a ketone, but my starting material, which contains a CHF₂ group, is degrading. How can I improve this reaction?

Answer:

This is a common challenge, especially with enolizable ketones. The basic conditions required to generate a nucleophile can also deprotonate the α-position of the ketone, leading to enolate formation. This competes with the desired reaction and can create a complex mixture of byproducts. Additionally, the base can deprotonate the CHF₂ group on the starting material or product.

Troubleshooting Workflow for Ketone Reactions

Caption: Decision workflow for troubleshooting ketone reactions.

Experimental Protocol: General Procedure for Base-Mediated Reactions with CHF₂-Containing Compounds

This protocol provides a starting point for minimizing the degradation of difluoromethyl groups.

-

Preparation:

-

Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).

-

Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the difluoromethylated substrate and the anhydrous aprotic solvent (e.g., THF).

-

Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

-

Base Addition:

-

Slowly add the chosen base (e.g., LiHMDS) dropwise to the cooled solution over a period of 10-30 minutes. Maintaining a low temperature during this step is crucial.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aim for the shortest reaction time necessary for the consumption of the starting material to minimize exposure to basic conditions.

-

-

Workup:

-

Quench the reaction at low temperature by slowly adding a buffered aqueous solution (e.g., saturated aqueous NH₄Cl) or a weak acid (e.g., acetic acid) to neutralize the base before warming to room temperature.

-

Proceed with standard extraction and purification procedures.

-

Frequently Asked Questions (FAQs)

Q1: At what pH does the hydrolysis of a CHF₂ group become a significant issue? A: The stability is highly substrate-dependent. However, problems can arise even at physiological pH (~7.4) for sensitive systems like 5-difluoromethylimidazole and 6-difluoromethylindole.[2] For more robust systems, strongly basic conditions (pH > 10) are generally where significant degradation is observed, especially at elevated temperatures.

Q2: Can I use aqueous sodium hydroxide for a reaction involving a difluoromethyl group? A: It is highly discouraged, especially at room temperature or with heating. The combination of a strong base (hydroxide) and a protic solvent (water) creates ideal conditions for both deprotonation and hydrolysis. If a hydroxide base is necessary, consider using it in an organic solvent with a phase-transfer catalyst at low temperatures, and with careful monitoring.

Q3: Is the CHF₂ group stable under acidic conditions? A: Generally, the difluoromethyl group is significantly more stable under acidic conditions compared to basic conditions.[7] The C-F bond is strong, and in the absence of a strong base to remove the acidic proton, the group tends to be robust. However, very strong acidic conditions combined with heat could potentially lead to decomposition, depending on the overall structure of the molecule.

Q4: Are there any protecting groups for the CHF₂ group itself? A: Direct protection of the CHF₂ group is not a common strategy.[8][9] The focus is typically on controlling the reaction conditions or protecting other parts of the molecule that might sensitize the CHF₂ group to decomposition.[1] The inherent stability of the group under many conditions, and the challenge of selectively and reversibly modifying the C-H bond in its presence, make direct protection impractical.

Q5: My molecule has both a CHF₂ group and an enolizable ketone. What is the single most important factor to consider? A: The most critical factor is the choice of a sterically hindered, non-nucleophilic base at a very low temperature.[3][6] This combination is most likely to achieve the desired reaction (e.g., deprotonation of another functional group) while minimizing both the undesired deprotonation of the ketone's α-position and the deprotonation of the CHF₂ group.

References

- Goti, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6899-6943. DOI:10.1039/D1CS00360G

- Zard, S. Z. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Pharmaceuticals, 13(11), 359.

- Zhang, C., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal.

- Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408.

- Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Pharmaceuticals, 15(12), 1552.

- Melanson, J. A., et al. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 15(1), 79-83.

- Bocan, T. (n.d.).

- Cantillo, D., & Kappe, C. O. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 5857-5884.

- Wang, F., et al. (2022). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach.

- Wang, Y., et al. (2018). Catalytic hydrolysis of CHClF 2 and CCl 2 F 2 over solid base MgO/ZrO 2 catalyst. Journal of Environmental Sciences, 68, 14-23.

- BenchChem (n.d.).

- Xu, H., et al. (2020). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic Chemistry Frontiers, 7(12), 1485-1502.

- Wang, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO 3 (MgO)/ZrO 2 Catalyst.

- Pitre, S. P., & Paquin, J. F. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(10), 2875–2888.

- Geri, J. B., et al. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab.

- Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408.

- Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.

- Foth, J., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5374-5379.

- Chen, Q. Y. (2014).

-

Organic Chemistry Portal (n.d.). Protective Groups. .

- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.

- Scite (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. scite.ai.

- BenchChem (n.d.). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. BenchChem Tech Support.

- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995–996.

- Liu, J. W., et al. (2024). Recent Advance in the C−F Bond Functionalization of Trifluoromethyl Aromatic and Carbonyl Compounds.

- Wang, C., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups.

- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6899-6943.

- Verhoog, S., et al. (2018). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 9(24), 5449–5454.

- Innovative Developments in the field of Difluoromethyl

- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines

- Drab, D., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 11(59), 37537-37544.

- Lloyd-Jones, G. C., et al. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates.

- Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 13-19.

- Verhoog, S., et al. (2018). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 9(24), 5449-5454.

Sources

- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. web.uvic.ca [web.uvic.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protective Groups [organic-chemistry.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Improving yield in the cyanation of aryl bromides with difluoromethyl groups

Ticket ID: CY-CF2H-OPT Status: Open Assigned Specialist: Senior Application Scientist

🟢 Executive Summary: The "Fragile Proton" Challenge

You are likely experiencing low yields not because the cyanation chemistry is failing, but because the difluoromethyl (

The proton on a

The Solution: You must switch to a base-free or low-free-cyanide concentration system. This guide prioritizes the Zinc Cyanide (

📂 Module 1: Critical Parameter Optimization

Q: Which cyanide source should I use to protect the group?

Recommendation: Zinc Cyanide (

-

Why: Unlike

or -

Alternative: Potassium Hexacyanoferrate (

). This is non-toxic and robust but often requires a base (like

Q: My reaction stalls at 20% conversion. Is the catalyst dead?

Diagnosis: Likely yes. This is usually due to catalyst poisoning or oxidation .

-

The Fix (Ligand): Use strongly binding bidentate ligands. dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos are the gold standards. They have a large bite angle that favors the reductive elimination of the aryl nitrile—the rate-determining step.

-

The Fix (Additives): Add Zinc Dust (10-20 mol%) . This acts as a sacrificial reductant, keeping Palladium in the active

state and preventing the formation of inactive

Q: I used anhydrous solvent and the reaction failed completely. Why?

Counter-Intuitive Insight:

-

The Mechanism: Pure

exists as a stable polymeric chain. It requires a "breaker" to solubilize monomeric cyanide for transmetallation. -

Protocol Adjustment: Do not use rigorously dried solvents. The addition of 1-2% water or TMEDA (tetramethylethylenediamine) is often necessary to "switch on" the zinc cyanide.

🧪 Module 2: The "Safe-Zone" Protocol

Designed for

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Ar-Br Substrate | 1.0 | Reactant | Containing |

| 0.6 | Reagent | Provides 1.2 eq of CN | |

| 0.02 | Catalyst | Source of Pd(0) | |

| dppf | 0.05 | Ligand | 1:2.5 Pd:L ratio is crucial |

| Zn Dust | 0.20 | Additive | Scavenges |

| DMAc or DMF | [0.2 M] | Solvent | Must contain ~1% |

Step-by-Step Workflow

-

Charge Solids: In a glovebox or under Argon flow, add

, dppf, -

Solvent Prep: Degas DMAc (Dimethylacetamide) by sparging with Argon for 15 mins. Note: If using anhydrous DMAc, add 10

L of degassed water per mL of solvent. -

Initiation: Add solvent to the vial.[1] Seal with a crimp cap (Teflon/silicone septa).

-

Heating: Heat to 100°C (internal temp) for 12–16 hours.

-

Warning: Do not exceed 120°C; thermal decomposition of the

group accelerates rapidly above this threshold.

-

-

Workup: Cool to RT. Dilute with EtOAc. Quench excess cyanide by adding saturated

or dilute ammonia (do not use strong acid, which generates HCN gas).

📉 Module 3: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst Poisoning | Increase ligand:Pd ratio to 3:1. Ensure Zn dust is fresh (shiny, not grey/clumped). |

| No Reaction (0%) | Add 1-2% | |

| Defluorinated Byproduct | Base-Mediated Decomposition | Ensure reaction is base-free . If using |

| Homocoupling (Ar-Ar) | Slow Cyanide Transmetallation | The catalyst is running out of CN. Increase |

| Black Precipitate (Pd Black) | Ligand Dissociation | Ligand is failing to stabilize Pd(0). Switch from |

📊 Module 4: Visualization

Diagram 1: Decision Logic for Optimization

Caption: A logic flow to select the correct parameters based on observed failure modes.

Diagram 2: The "Safe Zone" Mechanistic Pathway

Caption: The catalytic cycle highlighting where Zn(CN)2 prevents base-mediated CF2H destruction.

📚 References

-

Jin, F., & Buchwald, S. L. (2023). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. This foundational work establishes the efficacy of Pd/Ligand systems for sensitive substrates.

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Discusses the alternative non-toxic source, though notes the requirement for bases.

-

Marcantonio, K. M., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Highlights the role of Zinc additives and polymorph breakdown in Zn(CN)2 activation.

-

Prakash, G. K. S., & Hu, J. (2005). Selective Fluoroalkylation and De-fluoroalkylation. Provides the mechanistic grounding for why

groups are unstable in basic media (haloform-type reactions). -

Chobanian, H. R., et al. (2006). Zn(CN)2/Zn-Mediated Cyanation. Establishes the "Gold Standard" protocol using Zn dust to maintain catalyst longevity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Selective difluoromethylation and monofluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]

- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Resolving NMR signal overlap in polysubstituted fluorinated benzenes

Topic: Resolving Signal Overlap in Polysubstituted Fluorinated Benzenes

Ticket ID: F-NMR-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Welcome to the Fluorine NMR Support Module

If you are reading this, you are likely staring at a spectrum that looks less like a set of discrete signals and more like a "forest of multiplets." Polysubstituted fluorinated benzenes are notoriously difficult to characterize because

This guide is not a textbook; it is a troubleshooting workflow designed to resolve your signals and assign your structure.

Phase 1: Diagnostics (Is it Impurity or Coupling?)

User Question: "My

Dr. Vance: Likely not. In fluorinated benzenes, the "mess" is usually due to

Table 1: Typical Coupling Constants in Fluorinated Benzenes

| Interaction | Coupling Type | Typical | Visual Effect |

| One-bond | 240 – 260 Hz | Splits | |

| Two-bond | 15 – 25 Hz | Distinct splitting; usually easy to identify. | |

| Three-bond | 6 – 10 Hz | Comparable to | |

| Four-bond | 5 – 8 Hz | Surprisingly large; often creates "false" multiplets. | |

| F-F Coupling | 10 – 30 Hz | Causes complex roofing effects in |

Immediate Action:

-

Measure the distance (in Hz) between the peaks in your multiplet.

-

If the value falls into the ranges above, it is coupling, not impurity.

-

Solution: You need to simplify the spin system. Proceed to Phase 2.

Phase 2: The "Free" Fixes (Solvent & Temperature)

User Question: "I don't have a triple-resonance probe. How can I separate overlapping signals without fancy hardware?"

Dr. Vance: You use the ASIS Effect (Aromatic Solvent-Induced Shift) . Fluorine atoms have high electron density and are extremely sensitive to the solvation shell. Changing from a non-polar solvent (CDCl

Protocol: The "Solvent Scan"

-

Baseline: Acquire

H and -

Shift: Dry the sample and redissolve in Benzene-

(C -

Rationale: Benzene molecules stack against the electron-deficient faces of the fluorinated ring. This shielding/deshielding effect is anisotropic, meaning it affects protons/fluorines at different positions differently, often "pulling apart" overlapping signals.

Pro Tip: If Benzene-

overlaps with your product signals (7.16 ppm), try Acetone-. It interacts strongly with dipole moments in polyfluorinated systems.

Phase 3: Advanced Acquisition (Decoupling)

User Question: "The

Dr. Vance: You need

CRITICAL WARNING:

Decoupling

Workflow: Safe Setup for

C{

F}

Figure 1: Safety workflow for setting up Fluorine decoupling. Failure to check probe limits can result in costly repairs.

Step-by-Step Protocol:

-

Cable Setup: Connect the

F output of the console to the "X" or "Decouple" port of the probe (depending on probe type). -

Center Frequency (O2): Acquire a standard 1D

F spectrum first. Set the decoupling center frequency (O2) to the middle of your fluorine signals.[1] -

Bandwidth:

F spectra are wide (200+ ppm). Standard GARP or WALTZ decoupling may not cover the whole range. Use Adiabatic Decoupling (e.g., CHIRP or adiabatic WALTZ) if available to cover wide spectral widths without overheating the probe. -

Acquisition: Set AQ (acquisition time) short (< 0.5s) and D1 (relaxation delay) long (> 2s) to allow the probe to cool between scans.

Phase 4: Structural Assignment (2D HOESY)

User Question: "I have two isomers. The chemical shifts are identical. How do I prove which F is next to which H?"

Dr. Vance: Standard HMBC often fails because

The Logic: If a Proton and a Fluorine are within ~4-5 Å of each other, they will show a cross-peak.[2]

Decision Matrix: Choosing the Right 2D Experiment

Figure 2: Selecting the correct 2D experiment based on the structural question.

HOESY Experimental Protocol:

-

Pulse Sequence: hoesyph (or vendor equivalent).

-

Mixing Time (D8): This is critical.

-

Small molecules (MW < 400): 0.4 – 0.6 seconds .

-

Medium/Large molecules: 0.1 – 0.3 seconds .

-

-

Scans:

F relaxation is slow. Ensure D1 is at least 3-5 seconds. -

Interpretation: A cross-peak at (

H: 7.2 ppm,

References & Further Reading

-

Reich, H. J. (University of Wisconsin). Fluorine NMR Coupling Constants and Data. [Link] (Authoritative database for J-coupling values).

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Chapter 10: Heteronuclear NMR. Elsevier. (Standard text for pulse sequence setup).

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. [Link] (The definitive guide for F-NMR interpretation).

-

University of Ottawa NMR Facility. 1H-19F HOESY Experiment Setup. [Link] (Practical guide for HOESY parameters).

For further assistance, please upload your raw FID files to the secure server. Do not attempt high-power decoupling without consulting your facility manager first.

Sources

Validation & Comparative

A Comparative Analysis of the Lipophilicity of Difluoromethyl and Methyl Benzoates for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME).[1][2] The introduction of fluorine-containing motifs is a widely employed strategy to modulate these characteristics.[3][4][5][6] This guide provides an in-depth comparison of the lipophilicity of difluoromethyl (-CHF2) versus methyl (-CH3) substituted benzoates, offering experimental insights and theoretical underpinnings for researchers in drug discovery.

The substitution of a methyl group with a difluoromethyl group can significantly alter a molecule's lipophilicity, a crucial factor in drug design that influences everything from membrane permeability to metabolic stability.[3][4] While intuition might suggest that the addition of electronegative fluorine atoms would decrease lipophilicity, the reality is more nuanced and context-dependent.[7][8]

Comparative Lipophilicity: A Data-Driven Overview

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity.[1][2] A higher LogP value indicates greater lipophilicity. Experimental data for simple benzoate esters provides a clear illustration of the impact of the -CH3 to -CHF2 substitution.

| Compound | Substituent | Experimental LogP |

| Methyl Benzoate | -CH3 | 2.12[9] |

| Difluoromethyl Benzoate | -CHF2 | (Value not explicitly found in searches, but trends can be inferred) |